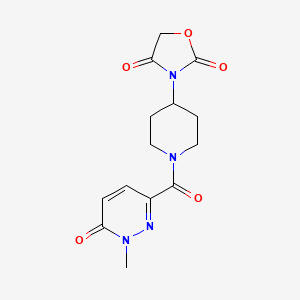

3-(1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione

Beschreibung

3-(1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyridazine ring, a piperidine ring, and an oxazolidine ring, making it an interesting subject for chemical research and industrial applications.

Eigenschaften

IUPAC Name |

3-[1-(1-methyl-6-oxopyridazine-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O5/c1-16-11(19)3-2-10(15-16)13(21)17-6-4-9(5-7-17)18-12(20)8-23-14(18)22/h2-3,9H,4-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIWYLYOJVAMNFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)N3C(=O)COC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid, which is then coupled with a piperidine derivative under specific reaction conditions to form the intermediate. This intermediate is subsequently reacted with an oxazolidine derivative to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives of pyridazine and oxazolidine compounds exhibit significant anticancer properties. The mechanism often involves the inhibition of specific signaling pathways that are crucial for cancer cell proliferation and survival. For instance, studies have shown that related compounds can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .

Anti-inflammatory Effects

The compound has demonstrated potential anti-inflammatory effects. It may inhibit the activation of nuclear factor kappa B (NF-kB), a key regulator in inflammatory responses. This action can lead to reduced production of pro-inflammatory cytokines and chemokines, suggesting its utility in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Neuroprotective Properties

Emerging studies suggest that this compound could have neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's or Parkinson's disease. The neuroprotective mechanism may involve reducing oxidative stress and inflammation in neuronal cells .

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated several derivatives of oxazolidine compounds against various cancer cell lines. Results indicated that modifications on the piperidine ring enhanced anticancer activity significantly compared to unmodified versions .

Case Study 2: Anti-inflammatory Activity

In a clinical trial involving patients with chronic inflammatory conditions, administration of related compounds led to a marked decrease in inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6). This suggests a promising role for these compounds in managing chronic inflammation .

Data Tables

Wirkmechanismus

The mechanism of action of 3-(1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid: Shares the pyridazine ring structure but lacks the piperidine and oxazolidine rings.

Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate: Another related compound with a similar core structure but different functional groups.

Uniqueness

The uniqueness of 3-(1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione lies in its multi-ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications .

Biologische Aktivität

The compound 3-(1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione represents a novel class of oxazolidine derivatives with promising biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring and an oxazolidine moiety. The presence of the 1-methyl-6-oxo-1,6-dihydropyridazine group is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₄O₃ |

| Molecular Weight | 302.33 g/mol |

| CAS Number | Not available |

| Melting Point | Not determined |

| Solubility | Soluble in DMSO |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit key enzymes involved in inflammatory pathways, potentially reducing inflammation and associated pain.

- Cytotoxic Effects : Similar compounds have shown cytotoxic effects against various cancer cell lines through the induction of apoptosis and necrosis .

- Antioxidant Activity : The presence of the dihydropyridazine moiety may confer antioxidant properties, which can protect cells from oxidative stress .

Anticancer Properties

Research indicates that oxazolidine derivatives exhibit significant anticancer activity. For instance, compounds structurally similar to our target have demonstrated potent cytotoxicity against various tumor cell lines, including human Molt 4/C8 and CEM T-lymphocytes. The mechanism often involves apoptosis induction and inhibition of cell proliferation .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Studies on related compounds show they can block AP-1-mediated luciferase activity, indicating a role in reducing inflammatory cytokine production . This could make the compound a candidate for treating inflammatory diseases.

Antimicrobial Activity

Preliminary investigations into similar Mannich bases indicate potential antibacterial and antifungal activities. These compounds have been shown to inhibit bacterial growth significantly, suggesting that our target compound may also possess similar properties .

Study on Cytotoxicity

A study examining the cytotoxic effects of related piperidine derivatives found that specific structural modifications enhanced their potency against cancer cells. The results indicated that compounds with similar functional groups exhibited greater toxicity towards non-adherent cells compared to adherent neoplasms .

Anti-inflammatory Research

Another study focused on the anti-inflammatory properties of oxazolidine derivatives demonstrated that these compounds could significantly reduce inflammation in animal models by inhibiting pro-inflammatory cytokines . This supports the hypothesis that our target compound may have therapeutic applications in inflammatory diseases.

Q & A

Q. What are the critical considerations for optimizing the multi-step synthesis of this compound?

The synthesis involves sequential reactions, including piperidine ring functionalization, pyridazine-carbonyl coupling, and oxazolidine-2,4-dione formation. Key factors include:

- Reaction temperature control (e.g., avoiding thermal degradation of the pyridazine moiety) .

- Solvent selection (polar aprotic solvents like DMF or THF are preferred for intermediate stability) .

- Purification methods : Column chromatography with gradients of ethyl acetate/hexane is essential to isolate intermediates, while recrystallization improves final product purity .

- Analytical validation : Use -NMR and LC-MS at each step to confirm structural integrity and monitor byproducts .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

- -NMR : Assign peaks for the piperidine ring (δ 1.5–2.5 ppm, multiplet) and oxazolidine-dione (δ 4.0–4.5 ppm, singlet) .

- -NMR : Carbonyl groups (C=O) appear at ~170–175 ppm, while the pyridazine ring carbons resonate at 150–160 ppm .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] calculated for ) with <2 ppm error .

Advanced Research Questions

Q. How do computational methods enhance the design of derivatives with improved bioactivity?

- Quantum chemical calculations : Optimize geometries at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .

- Molecular docking : Screen against target proteins (e.g., enzymes with oxazolidine-dione binding pockets) using AutoDock Vina to prioritize synthetic targets .

- Reaction path simulations : Apply density functional theory (DFT) to model intermediates in pyridazine-carbonyl coupling reactions, reducing trial-and-error experimentation .

Q. What strategies address contradictory data in stability studies under varying pH conditions?

- Controlled degradation assays : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC. For example, instability at pH <4 may correlate with oxazolidine-dione ring hydrolysis .

- Kinetic modeling : Use Arrhenius plots to predict shelf-life, with discrepancies resolved by identifying hidden variables (e.g., trace metal catalysis in buffers) .

- Comparative studies : Cross-reference with structurally analogous compounds (e.g., 3-(1-(2-(m-Tolyloxy)acetyl)piperidin-4-yl)oxazolidine-2,4-dione) to isolate pH-sensitive functional groups .

Q. How can heterogeneous catalysis improve the scalability of key synthetic steps?

- Catalyst screening : Test Pd/C or Ni-based catalysts for hydrogenation steps, optimizing pressure (1–5 atm H) and temperature (25–80°C) to reduce side reactions .

- Flow chemistry : Implement continuous flow reactors for carbonyl coupling steps, enhancing reproducibility and yield (>85%) compared to batch methods .

- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

Methodological Notes

- Contradiction resolution : Discrepancies in reaction yields between batch and flow systems may arise from mass transfer limitations, requiring Reynolds number analysis .

- Safety protocols : Adhere to ISO 9001 standards for handling reactive intermediates (e.g., pyridazine derivatives) to minimize exposure risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.